molecular formula C11H15N3O B1481562 (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098026-62-9

(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No.: B1481562
CAS No.: 2098026-62-9
M. Wt: 205.26 g/mol
InChI Key: PROXPQNYYQHAHT-UHFFFAOYSA-N
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Description

(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol: is a chemical compound belonging to the class of imidazo[1,2-b]pyrazoles. These compounds are characterized by their fused heterocyclic structure, which includes a pyrazole ring fused to an imidazole ring. This particular compound features a cyclobutyl group and a methanol moiety attached to the imidazo[1,2-b]pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyrazole core. One common approach is to start with a suitable pyrazole derivative and introduce the imidazole ring through cyclization reactions. The cyclobutyl group can be introduced through subsequent alkylation reactions, and the methanol moiety can be added through a reduction process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using robust and scalable methods. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol: can undergo various chemical reactions, including:

  • Oxidation: : The methanol group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: : The hydrogen atoms on the imidazole and pyrazole rings can be substituted with various groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed

  • Oxidation: : The major product is typically a carboxylic acid derivative.

  • Reduction: : The major product is often a reduced form of the compound, such as an alcohol or amine.

  • Substitution: : The major products depend on the specific nucleophile or electrophile used in the reaction.

Scientific Research Applications

(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may exhibit biological activity, making it useful in drug discovery and development.

  • Medicine: : It could be investigated for its therapeutic potential in treating various diseases.

  • Industry: : Its unique chemical properties may make it valuable in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding or inhibition, leading to biological effects.

Comparison with Similar Compounds

(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol: can be compared to other imidazo[1,2-b]pyrazole derivatives, such as 1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol and 6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol . These compounds share similar structural features but differ in the presence of the cyclobutyl group or the methyl group. The unique combination of these groups in This compound may confer distinct chemical and biological properties.

Properties

IUPAC Name

(6-cyclobutyl-1-methylimidazo[1,2-b]pyrazol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13-5-6-14-11(13)9(7-15)10(12-14)8-3-2-4-8/h5-6,8,15H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROXPQNYYQHAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CCC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 3
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 4
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 5
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 6
(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

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